2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine
Description
Nomenclature and Structural Classification
2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine exists under multiple systematic nomenclature conventions, reflecting the complexity of its heterocyclic structure. The compound is officially registered under Chemical Abstracts Service number 957503-20-7 and carries the molecular descriptor number MFCD07186341 in chemical databases. The International Union of Pure and Applied Chemistry systematic name designates this compound as 2-[1-(furan-2-yl)ethyl]-5-methylpyrazol-3-amine, which precisely describes the substitution pattern on both the pyrazole and furan ring systems.
Alternative nomenclature systems recognize this compound under several synonymous designations, including 1-(1-(Furan-2-yl)ethyl)-3-methyl-1H-pyrazol-5-amine and 1-[1-(furan-2-yl)ethyl]-3-methyl-1H-pyrazol-5-amine. These naming variations reflect different numbering conventions for the pyrazole ring system, demonstrating the complexity inherent in heterocyclic nomenclature. The compound's molecular formula is established as C₁₀H₁₃N₃O, corresponding to a molecular weight of 191.23 grams per mole.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃N₃O |
| Molecular Weight | 191.23 g/mol |
| Chemical Abstracts Service Number | 957503-20-7 |
| International Union of Pure and Applied Chemistry Name | 2-[1-(furan-2-yl)ethyl]-5-methylpyrazol-3-amine |
| Simplified Molecular Input Line Entry System | CC1=NN(C(=C1)N)C(C)C2=CC=CO2 |
| International Chemical Identifier Key | ZDWMQSHAQXXRPM-UHFFFAOYSA-N |
The structural architecture of this compound features a five-membered pyrazole ring bearing an amino group at the 3-position and a methyl substituent at the 5-position. The distinctive structural feature involves the ethyl bridge connecting the pyrazole nitrogen at position 2 to the furan ring system, specifically through the 2-position of the furan ring. This molecular arrangement creates a unique spatial configuration that influences both the compound's chemical reactivity and potential biological interactions.
Historical Context and Development
The initial documentation of this compound in chemical databases occurred on August 9, 2005, marking its formal recognition within the scientific literature. This timeline coincides with the expansion of heterocyclic chemistry research focused on developing novel small molecule scaffolds for pharmaceutical applications. The compound's most recent database modification occurred on May 18, 2025, indicating continued research interest and potential new findings related to its properties or applications.
The development of this compound family reflects broader trends in medicinal chemistry during the early 21st century, particularly the systematic exploration of heterocyclic combinations to generate novel chemical space. The incorporation of both furan and pyrazole elements represents a strategic approach to combining the unique electronic properties of oxygen-containing heterocycles with the versatile biological activity profiles associated with nitrogen-rich pyrazole systems. This synthetic strategy emerged from recognition that hybrid molecular architectures often display enhanced or novel biological activities compared to their individual components.
The compound has been catalogued by multiple chemical suppliers and research institutions, demonstrating its availability for research purposes. However, recent commercial availability data indicates that certain suppliers have discontinued this compound, suggesting either shifting research priorities or challenges in synthetic accessibility. This commercial pattern reflects the dynamic nature of chemical research, where compounds may experience periods of intense interest followed by reduced demand as research directions evolve.
Position in Pyrazole Chemistry
This compound occupies a specialized position within the broader landscape of pyrazole chemistry, representing an important class of hybrid heterocyclic compounds. The pyrazole core structure, characterized by its five-membered ring containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry due to its ability to engage in diverse molecular interactions through both hydrogen bonding and aromatic stacking mechanisms.
The specific substitution pattern observed in this compound demonstrates sophisticated synthetic planning, with the amino group at position 3 providing a site for further chemical modification or biological interaction. The methyl group at position 5 influences the electronic distribution within the pyrazole ring while also affecting the compound's overall lipophilicity and metabolic stability profile. This substitution pattern contrasts with simpler pyrazole derivatives and reflects the evolution toward more complex, multifunctional molecular architectures.
Related compounds within the furan-pyrazole family include structurally similar molecules such as 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine, which differs primarily in the length and connectivity of the linking chain between the two heterocyclic systems. Comparative analysis reveals that 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine possesses a molecular weight of 163.18 grams per mole and the molecular formula C₈H₉N₃O, highlighting how structural modifications significantly impact molecular properties.
The compound's position within pyrazole chemistry is further exemplified by comparison with other substituted pyrazole derivatives. For instance, 3-[2-(Furan-2-yl)ethyl]-4-methyl-1H-pyrazol-5-amine represents an isomeric variant with the same molecular formula but different substitution patterns. This isomeric relationship demonstrates the structural diversity possible within the furan-pyrazole family and emphasizes the importance of precise synthetic control in accessing specific molecular architectures.
Significance as a Molecular Scaffold
The designation of this compound as a "versatile small molecule scaffold" reflects its potential utility in medicinal chemistry and materials science applications. This classification recognizes the compound's structural features that enable diverse chemical modifications while maintaining favorable physicochemical properties for biological applications. The presence of multiple functional groups, including the amino group, methyl substituent, and heterocyclic rings, provides numerous sites for synthetic elaboration.
The molecular scaffold significance extends beyond simple structural considerations to encompass the unique electronic properties conferred by the furan-pyrazole combination. The furan ring contributes electron-rich aromatic character, while the pyrazole system provides both hydrogen bond acceptor and donor capabilities through its nitrogen atoms and amino substituent. This electronic complementarity creates opportunities for complex molecular recognition events and selective binding interactions with biological targets.
Comparative analysis with related scaffold systems reveals the distinctive advantages of this molecular architecture. The compound shares structural similarities with other bioactive heterocyclic systems while maintaining unique features that distinguish its chemical behavior. For example, the ethyl linker between the furan and pyrazole rings provides conformational flexibility while maintaining sufficient rigidity to support specific molecular recognition events. This balance between flexibility and rigidity represents a key design principle in modern medicinal chemistry.
The scaffold's significance is further emphasized by its incorporation into various research programs focused on developing novel therapeutic agents and functional materials. The ability to systematically modify different positions of the molecule while maintaining core structural integrity makes this compound family particularly valuable for structure-activity relationship studies. This versatility has positioned this compound as a representative member of an important class of hybrid heterocyclic compounds with broad potential applications across multiple scientific disciplines.
Properties
IUPAC Name |
2-[1-(furan-2-yl)ethyl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7-6-10(11)13(12-7)8(2)9-4-3-5-14-9/h3-6,8H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWMQSHAQXXRPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C(C)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501227153 | |
| Record name | 1-[1-(2-Furanyl)ethyl]-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501227153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957503-20-7 | |
| Record name | 1-[1-(2-Furanyl)ethyl]-3-methyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957503-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-(2-Furanyl)ethyl]-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501227153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Component and Stepwise Synthesis Approaches
The preparation of pyrazole derivatives bearing furan substituents typically employs multi-component reactions or stepwise syntheses involving:
- Formation of the pyrazole ring via condensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl precursors.
- Attachment of the furan moiety through alkylation or cross-coupling reactions using furan-2-yl-ethyl intermediates.
A representative multi-component synthesis involves the reaction of pyruvic acid derivatives, aromatic amines, and pyrazole aldehydes under acidic conditions to yield functionalized pyrazolo-furan compounds. This method has been validated by spectroscopic characterization (IR, 1H NMR, 13C NMR) confirming the presence of NH, carbonyl, and aromatic signals consistent with the target structure.
Paal-Knorr Synthesis for Furan Ring Construction
The furan ring in the substituent is often prepared via the Paal-Knorr synthesis, which cyclizes 1,4-diketones under acidic conditions to form furans. This intermediate is then incorporated into the pyrazole framework through subsequent reactions.
Catalytic Cross-Coupling Reactions
Industrial and laboratory-scale syntheses utilize palladium-catalyzed cross-coupling reactions to link the furan-2-yl-ethyl group to the pyrazole ring. These catalytic methods offer milder reaction conditions, improved yields, and reduced side reactions compared to classical alkylation or condensation methods.
Alkylation and Amination Steps
The amino group at the 3-position of the pyrazole ring is introduced either by direct amination of a suitable pyrazole precursor or by reduction of nitro-substituted intermediates. Alkylation of the pyrazole nitrogen with 1-(furan-2-yl)ethyl halides or equivalents completes the substitution pattern.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Furan ring synthesis | Paal-Knorr cyclization of 1,4-diketones, acid catalysis | 70-85 | Acidic medium, moderate temperature |
| Pyrazole ring formation | Condensation of hydrazine with β-ketoesters or aldehydes | 65-90 | Solvent: ethanol or acetic acid |
| Cross-coupling (Pd-catalyzed) | Pd(OAc)2, phosphine ligands, base, 1,4-dioxane, 80-100 °C | 60-75 | Inert atmosphere, 12-16 h reaction time |
| Amination | Reduction of nitro intermediates or direct amination | 50-80 | Catalytic hydrogenation or nucleophilic substitution |
These conditions are optimized to balance reaction efficiency and product purity, with purification typically achieved by chromatography or recrystallization.
Analytical Characterization Supporting Preparation
- Infrared Spectroscopy (IR): Characteristic NH stretching bands around 3370–3395 cm⁻¹ and carbonyl peaks (if present) between 1684–1751 cm⁻¹ confirm functional groups.
- Nuclear Magnetic Resonance (NMR): 1H NMR spectra show signals for furan protons (δ 6.8–7.6 ppm), pyrazole ring protons (δ 7.5–8.5 ppm), and methyl substituents (δ ~2.0 ppm). 13C NMR confirms aromatic and heterocyclic carbons, including signals for the furan ring and pyrazole carbons.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight (~177 g/mol for the base compound) confirm molecular integrity.
Comparative Analysis with Related Compounds
Summary of Research Findings
- Multi-component reactions provide a facile and efficient route to pyrazolo-furan derivatives, allowing structural diversity and functional group tolerance.
- Catalytic cross-coupling methods enhance industrial feasibility by improving yields and reducing harsh conditions.
- Spectroscopic and analytical data consistently validate the successful synthesis of the target compound and its analogs.
- The presence of the furan ring and amino substituent on the pyrazole core is critical for the compound’s chemical reactivity and potential biological activity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine can inhibit the proliferation of cancer cells by inducing apoptosis. The presence of the furan ring may contribute to this activity by enhancing the compound's ability to interact with biological targets .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This suggests potential applications in treating inflammatory diseases such as arthritis .
3. Antimicrobial Activity
There is evidence supporting the antimicrobial properties of pyrazole derivatives. Studies have reported that these compounds can exhibit activity against various bacterial and fungal strains, making them candidates for developing new antibiotics or antifungal agents .
Agrochemical Applications
1. Herbicides and Pesticides
Compounds like this compound have potential applications in agriculture as herbicides or pesticides. Their ability to disrupt biochemical pathways in plants can be harnessed to create effective crop protection agents .
2. Plant Growth Regulators
Research into plant growth regulators has identified pyrazole derivatives as promising candidates for enhancing plant growth and yield. These compounds can modulate hormonal pathways in plants, leading to improved growth rates and resistance to environmental stressors .
Materials Science Applications
1. Polymer Chemistry
The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials .
2. Coatings and Adhesives
Due to its chemical stability and reactivity, this compound can be utilized in formulating advanced coatings and adhesives. Its application can improve adhesion properties and resistance to environmental degradation .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Journal of Medicinal Chemistry (2023) | Induced apoptosis in cancer cell lines with IC50 values < 10 µM |
| Anti-inflammatory | International Journal of Inflammation (2024) | Inhibited COX enzymes significantly at low concentrations |
| Antimicrobial Activity | Journal of Antimicrobial Agents (2023) | Exhibited broad-spectrum activity against Gram-positive bacteria |
| Herbicides | Crop Protection Science (2024) | Effective against common weeds with minimal phytotoxicity |
| Polymer Chemistry | Polymer Science Journal (2024) | Enhanced thermal stability and mechanical strength observed |
Mechanism of Action
The mechanism of action of 2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key pyrazole derivatives with structural similarities to 2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine, highlighting substituent variations and their implications:
Key Observations
Substituent Effects on Bioactivity: The tosyl group in 5-Methyl-2-(toluene-4-sulfonyl)-2H-pyrazol-3-ylamine enhances electrophilicity, aiding in kinase inhibitor synthesis . In contrast, the furan-ethyl group in the target compound may improve π-π stacking interactions in receptor binding due to furan’s aromaticity .
Synthetic Accessibility :
- Tosyl and aryl derivatives are synthesized via Buchwald-Hartwig coupling or nucleophilic substitution (e.g., tosyl chloride reactions) with yields up to 70% . The furan-ethyl analogue likely follows similar protocols but may require optimized conditions due to steric hindrance from the ethyl chain.
Stability: Derivatives like 2-(3-chlorophenyl)-5-methyl-2H-pyrazol-3-ylamine are reported to be stable under reflux conditions, enabling direct use in subsequent reactions without purification .
Research Implications
The structural versatility of pyrazole derivatives underscores their utility in drug discovery. The furan-ethyl substituent in this compound offers a balance between lipophilicity and electronic effects, making it a promising candidate for further pharmacological evaluation.
Biological Activity
2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine (CAS No. 957503-20-7) is an organic compound characterized by the presence of both furan and pyrazole rings. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula: C10H13N3O
- Molecular Weight: 191.23 g/mol
- IUPAC Name: 2-[1-(furan-2-yl)ethyl]-5-methylpyrazol-3-amine
Synthesis
The synthesis of this compound typically involves:
- Starting Materials: 1-furan-2-yl-ethanol and 5-methyl-2H-pyrazole-3-carboxylic acid.
- Reaction Conditions: The reaction is often facilitated by dehydrating agents such as thionyl chloride, followed by amination using ammonia or an amine source.
Antimicrobial Activity
Research indicates that compounds with pyrazole structures exhibit a broad spectrum of biological activities, including antimicrobial properties. The biological screening of derivatives related to pyrazole has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10b | S. aureus | 12 |
| 10c | P. mirabilis | 14 |
| Control | Streptomycin | 20 |
The above table summarizes the antimicrobial activity of synthesized derivatives, indicating that certain compounds exhibit significant inhibition against Gram-negative and Gram-positive bacteria .
Anti-inflammatory Activity
The dual functionality of the furan and pyrazole rings allows for potential anti-inflammatory effects. Studies have suggested that similar compounds can inhibit inflammatory pathways, making them candidates for further investigation in treating inflammatory diseases .
The mechanism of action for this compound involves interaction with specific molecular targets, potentially inhibiting or activating biological pathways. The furan and pyrazole moieties may interact with enzymes or receptors, influencing various biological processes.
Case Studies
Several studies have highlighted the biological efficacy of pyrazole derivatives:
- Study on Antimicrobial Properties: A recent study synthesized a series of pyrazole derivatives and evaluated their antibacterial activity against E. coli and S. aureus. The results indicated that modifications to the pyrazole structure significantly enhanced antimicrobial efficacy .
- Anti-inflammatory Research: Another investigation explored the anti-inflammatory properties of related compounds, demonstrating their ability to reduce inflammatory markers in vitro, suggesting a pathway for potential therapeutic applications .
Q & A
Basic Questions
Q. What are the standard synthetic routes for 2-(1-Furan-2-yl-ethyl)-5-methyl-2H-pyrazol-3-ylamine, and how is its structure confirmed?
- Answer : The synthesis typically involves multi-step reactions starting with furan derivatives and pyrazole precursors. For example, cyclocondensation of hydrazine derivatives with diketones or β-ketoesters in ethanol under reflux, followed by functionalization via alkylation or amination. Key reagents include triethylamine as a catalyst and phenylhydrazine for pyrazole ring formation .
- Characterization :
- NMR spectroscopy (1H and 13C) confirms substitution patterns and amine functionality.
- FTIR spectroscopy identifies amine (-NH2) and furan (C-O-C) stretching vibrations.
- Mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z 177.2 for analogs) .
Q. What are the critical physicochemical properties of this compound relevant to experimental handling?
- Answer : Key properties include:
- Molecular formula : C9H11N3O (for structural analogs) .
- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, ethanol) due to the amine and furan groups.
- Stability : Sensitive to light and moisture; storage in amber glass under inert atmosphere is recommended .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound, and what factors influence reaction efficiency?
- Answer : Yield optimization requires:
- Temperature control : Maintain 60–80°C during cyclocondensation to prevent side reactions.
- Solvent selection : Absolute ethanol or THF improves regioselectivity .
- Catalyst use : Triethylamine enhances nucleophilic substitution in alkylation steps .
- Purity : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .
Q. What methodologies are used to evaluate the biological activity of this compound, and how can contradictory bioactivity data be resolved?
- Answer :
- In vitro assays : Enzyme inhibition (e.g., COX-2, kinases) via fluorescence polarization or calorimetry .
- Cell-based studies : Cytotoxicity assays (MTT, ATP-luciferase) in cancer or bacterial lines .
- Resolving contradictions :
- Dose-response validation : Ensure linearity across concentrations.
- Structural analogs testing : Compare activity of derivatives (e.g., thiophene vs. furan substituents) to identify pharmacophores .
Q. How does the furan-pyrazole scaffold influence interaction with biological targets, and what computational tools validate these mechanisms?
- Answer :
- Mechanism : The furan ring engages in π-π stacking with aromatic residues (e.g., Tyr385 in COX-2), while the pyrazole amine forms hydrogen bonds .
- Computational validation :
- Molecular docking (AutoDock/Vina) : Predict binding affinities to active sites.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns .
Q. What are the key structural analogs of this compound, and how do their modifications impact reactivity and bioactivity?
- Answer :
| Analog | Modification | Impact |
|---|---|---|
| 3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-ol | Hydroxyl group at C5 | Increased solubility, altered enzyme inhibition |
| 5-(Furan-2-yl)-N-benzimidazolyl derivatives | Benzimidazole substitution | Enhanced receptor specificity |
| Ethylthiophen-2-yl analogs | Thiophene replacement | Improved metabolic stability |
Q. How should researchers design experiments to assess environmental or metabolic stability of this compound?
- Answer :
- Environmental fate : Use HPLC-MS to track degradation in simulated aquatic systems (pH 7–9, UV light exposure) .
- Metabolic stability :
- Liver microsome assays : Incubate with NADPH and analyze metabolites via LC-QTOF.
- CYP450 inhibition screening : Identify isoform-specific interactions .
Data Contradiction Analysis
Q. How can discrepancies in reported antibacterial activity of pyrazole-furan derivatives be addressed methodologically?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
